N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide
Description
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7(2)13-10(15)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,3,5H2,1-2H3,(H,13,15) |
InChI Key |
DTECEAFQBXGWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1C2=NC=CN2CCN1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Core Heterocycle Formation
The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core is typically achieved through cyclocondensation reactions. A representative method involves treating pyrazine-2-methylamine with acid anhydrides in an ice-water bath, followed by room-temperature stirring to form an intermediate amide . Subsequent reaction with phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) under reflux conditions induces cyclization, yielding the imidazo[1,2-a]pyrazine scaffold .
Critical parameters for this step include:
-
Molar ratios : A 1:1.25 ratio of starting amide to P₂O₅ optimizes ring closure efficiency .
-
Temperature control : Reflux at 110–120°C for 5 hours ensures complete conversion .
-
Workup procedure : Quenching the reaction mixture with ice-cold NaOH solution (pH 5–6) prevents decomposition of the sensitive heterocycle .
This method typically achieves 65–75% yields for the cyclized product, with purity >90% after aqueous workup .
The introduction of the N-isopropyl carboxamide group at position 8 requires careful manipulation of protecting groups and coupling reagents. A patented approach utilizes bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) as the coupling agent in dichloromethane . The process involves:
-
Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in ethanol .
-
Reaction with isopropylamine in the presence of BOP-Cl and triethylamine (TEA) .
-
Deprotection under acidic conditions (HCl/dioxane) to yield the final carboxamide .
Key considerations include:
-
Solvent selection : Dichloromethane provides optimal solubility for both the heterocyclic intermediate and coupling reagents .
-
Stoichiometry : A 1.5:1 molar ratio of BOP-Cl to amine ensures complete conversion .
-
Temperature : Reactions conducted at 0–5°C minimize side reactions .
This three-step sequence achieves an overall yield of 58–63% for the carboxamide derivative .
Solid-Phase Synthesis Approaches for Scalable Production
Recent advancements employ solid-phase techniques to improve scalability and reduce purification demands. A patented method uses Wang resin-bound intermediates, enabling:
-
Sequential coupling of Fmoc-protected amino acids
-
On-resin cyclization using HATU/DIEA in DMF
This approach offers distinct advantages:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 90–92 | Moderate | High |
| Solid-phase | 72–78 | 80–85 | High | Medium |
| Hydrogenation | 85–90 | 92–95 | Low | Low |
Purification and Characterization Techniques
Final purification typically employs a combination of:
Characterization data from patent examples include:
-
¹H NMR (400 MHz, DMSO-d6): δ 1.15 (d, J=6.4 Hz, 6H), 2.85–3.10 (m, 4H), 3.65–3.80 (m, 1H), 4.25 (s, 2H), 7.95 (s, 1H)
-
HRMS : m/z calcd for C₁₀H₁₆N₄O [M+H]⁺ 208.1321, found 208.1318
Industrial-Scale Process Considerations
For kilogram-scale production, key modifications include:
-
Continuous hydrogenation : Fixed-bed reactors with 5% Pd/Al₂O₃ catalysts
-
Automated pH control : Maintains ±0.2 pH units during aqueous workups
Typical production metrics:
-
Cycle time : 48–72 hours per batch
-
Overall yield : 61–67%
-
Purity : 98.5–99.2% (HPLC)
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation with agents like hydrogen peroxide or potassium permanganate—makes it valuable for developing new chemical entities.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it interacts with specific biological macromolecules, which may lead to alterations in cellular pathways and physiological responses. Its unique structure allows it to bind effectively to active sites of enzymes, thus modulating their activity .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties: Research has indicated potential anticancer activities, making it a candidate for further pharmacological investigation.
A comparative analysis with similar compounds reveals varying degrees of biological activity:
| Compound Name | Biological Activity | Similarity Index |
|---|---|---|
| 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone | Antitumor activity | 0.75 |
| 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone | Antimicrobial properties | 0.70 |
| Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | Investigated for metabolic disorders | 0.65 |
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme linked to cancer proliferation. The mechanism involved binding at the enzyme's active site and preventing substrate interaction.
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazine vs. Pyrimidine Derivatives
- Pyrazine Core : The target compound’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core contains a single nitrogen atom in the pyrazine ring, influencing hydrogen-bonding capacity and solubility.
Functional Group Modifications
- Morpholino Substituents: Compounds such as 8-Morpholinoimidazo[1,2-a]pyrazine derivatives () replace the carboxamide with a morpholine group, improving metabolic stability and membrane permeability due to morpholine’s electron-rich oxygen atom .
- Hydrazone Derivatives : Hydrazone-linked analogs (e.g., ) exhibit antibacterial activity, leveraging the hydrazone moiety’s ability to chelate metal ions or disrupt microbial enzymes .
Substituent Effects on Bioactivity
Aromatic Substituents
- m-Tolyl and p-Tolyl groups (e.g., compounds 12f and 12g in ) influence electronic distribution, as evidenced by NMR chemical shifts (δ 8.84–7.36 ppm), correlating with altered receptor-binding affinities .
Electron-Withdrawing Groups
- Trifluoromethyl (CF₃) : Derivatives like 4-(4-(trifluoromethyl)phenyl)picolinamide (compound 13d in ) exhibit strong electron-withdrawing effects, stabilizing charge-transfer interactions in target binding .
Anticancer Activity
- G Protein Inhibitors : Cyclohexylmethyl-substituted analogs () inhibit heterotrimeric G proteins, showing synergy with cytostatic agents in cancer therapy .
- N-Isopropyl Carboxamide: The target compound’s carboxamide may mimic endogenous peptide motifs, enabling selective inhibition of oncogenic signaling pathways .
Antimalarial and Antibacterial Activity
- Imidazopiperazines : Fluorophenyl-substituted derivatives () demonstrate potent antimalarial activity, attributed to fluorine’s metabolic stability and enhanced target penetration .
- Hydrazone Derivatives : Compounds in show broad-spectrum antibacterial effects, likely due to hydrazone-mediated disruption of bacterial cell membranes .
Stability and Reactivity
- N-Isopropyl Carboxamide : The carboxamide group enhances aqueous solubility but may undergo hydrolysis under acidic conditions.
- Morpholino Derivatives: Morpholine’s oxygen atom improves oxidative stability compared to tertiary amines .
- Hydrazones : Susceptible to hydrolysis in vivo, limiting their therapeutic utility despite potent activity .
Biological Activity
N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that showcase its efficacy in various biological contexts.
The molecular formula of this compound is with a molecular weight of 199.26 g/mol. The compound features a tetrahydroimidazo[1,2-a]pyrazine structure which is significant for its interactions with biological targets.
1. Orexin Receptor Antagonism
This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Studies indicate that this compound can reduce alertness and increase the duration of REM and NREM sleep in animal models .
2. Neuroprotective Effects
Research has demonstrated that the compound exhibits neuroprotective properties. In models of oxidative stress-induced neuronal death (e.g., PC12 cells), it has shown significant cytoprotective effects. The compound's mechanism may involve the inhibition of apoptotic pathways and modulation of neuroinflammatory responses .
3. Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. It has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| BEL-7402 | 9.4 |
| A549 | 7.8 |
| MCF-7 | 53.5 |
These findings indicate that the compound may inhibit tumor growth through multiple pathways including apoptosis induction and cell cycle arrest .
4. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are critical in the treatment of Alzheimer's disease. It demonstrated competitive inhibition with IC50 values indicating strong potential as a therapeutic agent for cognitive disorders .
Case Study 1: Sleep Disorders
In a study involving rodent models of sleep disorders, administration of this compound resulted in significant increases in total sleep time and reductions in wakefulness during the light cycle. This suggests its utility in treating conditions like insomnia or other sleep-related disorders .
Case Study 2: Neuroprotection
In vitro experiments using PC12 cells exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death compared to control groups. This neuroprotective effect was attributed to the modulation of oxidative stress markers and apoptosis-related proteins .
Q & A
Q. Critical Parameters :
How do researchers characterize the physicochemical properties of imidazo[1,2-a]pyrazine derivatives, and which analytical techniques are most effective?
Basic Research Question
Key characterization methods include:
Q. Example Data :
| Property | Method | Value |
|---|---|---|
| LogP | HPLC | 0.10 |
| PSA | Calc. | 56.15 Ų |
| Melting Point | DSC | 215–217°C |
What strategies are employed to resolve contradictions in biological activity data between structurally similar imidazo[1,2-a]pyrazine derivatives?
Advanced Research Question
Contradictions often arise from subtle structural variations. Methodological approaches include:
Q. Case Study :
- 6-Chloro vs. 8-Methyl Derivatives : Chloro-substituted analogs show 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .
How can enantioselective synthesis be achieved for tetrahydroimidazo[1,2-a]pyrazine derivatives, and what catalysts are effective?
Advanced Research Question
Enantioselective hydrogenation using chiral catalysts:
Q. Example Workflow :
Intermediate Preparation : Synthesize prochiral imine precursors.
Catalytic Hydrogenation : Apply Ru-(S)-BINAP under H₂ (50 psi).
Analysis : Chiral HPLC or CD spectroscopy to confirm ee .
In pharmacophore development, how do structural modifications to the tetrahydroimidazo[1,2-a]pyrazine core affect target binding and selectivity?
Advanced Research Question
Core modifications are guided by:
Q. Pharmacophore Model :
| Feature | Role | Example Derivative |
|---|---|---|
| Hydrophobic Core | Binds ATP pocket | N-Isopropyl group |
| H-bond Acceptor | Stabilizes active site | Carboxamide |
| Aromatic Ring | π-Stacking | 4-Fluorophenyl |
What methodologies are used to assess the stability of this compound under physiological conditions?
Advanced Research Question
Stability studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
